molecular formula C7H4ClFN2 B1592886 6-Chloro-4-fluoro-1H-indazole CAS No. 885520-29-6

6-Chloro-4-fluoro-1H-indazole

Cat. No.: B1592886
CAS No.: 885520-29-6
M. Wt: 170.57 g/mol
InChI Key: VAMDFRHPVLKHRS-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-1H-indazole is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the indazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

6-Chloro-4-fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase, which are involved in critical cellular processes . The interaction of this compound with these enzymes can lead to modulation of signaling pathways and alteration of cellular functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated antiproliferative effects on cancer cell lines, including colon and melanoma cells . The compound’s impact on cell signaling pathways, such as the PI3K/Akt pathway, can lead to changes in cell survival, proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, such as PI3K, and inhibit their activity, thereby affecting downstream signaling pathways . Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of target enzymes and persistent changes in cellular processes . The degradation of the compound over time can also impact its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can influence its interaction with biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes and amines. This method involves the formation of C–N and N–N bonds without the use of a catalyst or solvent .

Another approach is the Cu(OAc)2-catalyzed synthesis, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

6-Chloro-4-fluoro-1H-indazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-indazole
  • 6-Chloro-1H-indazole
  • 5-Chloro-4-fluoro-1H-indazole

Uniqueness

6-Chloro-4-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms in the indazole ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern also influences its interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMDFRHPVLKHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646410
Record name 6-Chloro-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-29-6
Record name 6-Chloro-4-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-2,6-difluoro-benzaldehyde (15 g, 85 mmol) was dissolved in 1,2-dimethoxyethane 170 ml). O-Methyl-hydroxylamine hydrochloride (7.1 g, 85 mmol) and potassium carbonate (12.9 g, 93.5 mmol) were then added and the mixture was stirred at 35° C. for 24 h. The reaction was filtered, rinsed with dichloromethane, evaporated and redissolved in DMF (170 ml). Hydrazine (2.9 ml 93.5 mmol) was added and the reaction was stirred at 100° C. for 1 h. After cooling, water and ethyl acetate were added. The layers were separated and the aqueous layer was extracted twice more with ethyl acetate. The combined organic layers were washed with water and sodium chloride solution then dried over sodium sulfate. The solvent was evaporated to leave a solid which was purified by silica gel chromatography (diethyl ether/hexanes) to give 7 g (49%) of 6-chloro-4-fluoro-1H-indazole. (M+H)+=171.
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15 g
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170 mL
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7.1 g
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12.9 g
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2.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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